Quercetin 3-O-beta-D-glucuronide can be derived from various natural sources, including:
Additionally, it can be synthesized chemically from rutin (quercetin-3-rutinoside), which is a more abundant source of quercetin found in many fruits and vegetables .
The synthesis of quercetin 3-O-beta-D-glucuronide can be achieved through both enzymatic and chemical methods.
The chemical synthesis typically requires careful control of reaction conditions such as temperature and pH. For example, one method involves heating the reaction mixture at 40 °C while stirring for several hours, followed by purification steps that may include column chromatography .
Quercetin 3-O-beta-D-glucuronide has a molecular formula of and a molecular weight of approximately . The compound features a quercetin backbone with a glucuronic acid moiety attached at the 3-position.
Quercetin 3-O-beta-D-glucuronide undergoes various chemical reactions typical for flavonoids, including:
These reactions are significant for understanding its metabolic pathways and potential interactions within biological systems .
The stability of quercetin 3-O-beta-D-glucuronide can be influenced by factors such as pH and temperature, affecting its reactivity and bioavailability. Analytical techniques like high-performance liquid chromatography are often used to monitor these reactions .
Quercetin 3-O-beta-D-glucuronide acts primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress by:
This compound also influences various metabolic enzymes, particularly UDP-glucuronosyltransferases, which are involved in drug metabolism .
Studies have shown that quercetin 3-O-beta-D-glucuronide exhibits weaker inhibitory effects on certain enzymes compared to quercetin itself, suggesting that while it retains some biological activity, it may not be as potent as its parent compound .
Relevant analytical data indicate that quercetin 3-O-beta-D-glucuronide maintains significant stability over time when stored properly, making it suitable for pharmaceutical applications .
Quercetin 3-O-beta-D-glucuronide has several scientific uses:
Quercetin 3-O-β-D-glucuronide (Q3GA) formation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that conjugate glucuronic acid to xenobiotics and endobiotics. Human UGT isoforms exhibit distinct regioselectivity for quercetin’s phenolic positions, with the 3-OH position being a preferred site for glucuronidation. Studies using recombinant human UGT enzymes and microsomal assays demonstrate that UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 contribute significantly to Q3GA biosynthesis [1] [10]. UGT1A1 and UGT1A9 dominate hepatic glucuronidation, while UGT1A7, UGT1A8, and UGT1A10 drive extrahepatic metabolism in the gastrointestinal tract. The Km values for these isoforms range from 5–50 μM, reflecting variable substrate affinity and catalytic efficiency [1].
Table 1: Human UGT Isoforms Involved in Q3GA Biosynthesis
UGT Isoform | Primary Tissue Localization | Catalytic Efficiency (Vmax/Km) | Regioselectivity |
---|---|---|---|
UGT1A1 | Liver | 8.7 ± 1.2 mL/min/mg | 3-OH position |
UGT1A3 | Liver, Intestine | 5.2 ± 0.9 mL/min/mg | 3-OH position |
UGT1A7 | Stomach, Esophagus | 3.8 ± 0.7 mL/min/mg | 3-OH position |
UGT1A8 | Small Intestine, Colon | 6.5 ± 1.1 mL/min/mg | 3-OH position |
UGT1A9 | Liver, Kidney | 9.3 ± 1.5 mL/min/mg | 3-OH position |
UGT1A10 | Intestine, Stomach | 4.6 ± 0.8 mL/min/mg | 3-OH position |
Data derived from human recombinant enzyme assays and tissue microsomes [1] [10]
UGT expression and activity are developmentally regulated, leading to age-dependent disparities in Q3GA biosynthesis. Neonates and infants exhibit markedly reduced intestinal UGT1A1 activity due to delayed postnatal expression of this isoform, resulting in diminished Q3GA formation capacity [1] [5]. This ontogenic pattern parallels neonatal hyperbilirubinemia mechanisms, where immature UGT1A1 fails to effectively glucuronidate bilirubin. Studies using pediatric intestinal microsomes reveal Q3GA synthesis rates are 40–60% lower in children under age 5 compared to adults. Enzyme maturation follows nonlinear kinetics, with activity plateauing after adolescence due to stabilized transcription of UGT1A genes by hepatic nuclear factors (HNF1α and HNF4α) [5].
Table 2: Age-Dependent Variability in Intestinal UGT Activity
Age Group | UGT1A1 Activity (pmol/min/mg) | Q3GA Synthesis Rate | Regulatory Factors |
---|---|---|---|
Neonates (0–6 mo) | 18.3 ± 4.1 | Very Low | Immature HNF4α signaling |
Infants (7–24 mo) | 32.6 ± 5.7 | Low | Rising HNF1α expression |
Children (2–5 y) | 67.9 ± 8.9 | Moderate | Developing CAR/PXR pathways |
Adolescents (12–18 y) | 121.5 ± 14.2 | High | Maturing nuclear receptor systems |
Adults (>18 y) | 142.8 ± 16.3 | Peak | Stable HNF1α/HNF4α activation |
Activity measured using quercetin as substrate in human intestinal microsomes [1] [5]
The small intestine demonstrates compartmentalized glucuronidation capacity, driven by differential UGT expression along its length. Duodenal and jejunal segments exhibit the highest UGT1A1, UGT1A8, and UGT1A10 protein levels, correlating with elevated Q3GA synthesis rates (jejunal Vmax = 138 pmol/min/mg vs. ileal Vmax = 92 pmol/min/mg) [1] [8]. By contrast, ileal glucuronidation favors quercetin’s 7-OH position due to higher UGT1A3 expression. This segment-specific regioselectivity creates a gradient where Q3GA predominates in proximal regions, while distal segments produce diverse quercetin conjugates. Furthermore, UGT1A10—an intestine-specific isoform—shows uniform expression throughout the gut but displays interindividual variability (7-fold differences in activity) unrelated to genetic polymorphisms, suggesting epigenetic or environmental regulation [8].
Species-specific UGT orthologs profoundly impact Q3GA biosynthesis, limiting extrapolation from rodent models to humans. Rats and mice exhibit higher hepatic UGT activity toward quercetin but reduced intestinal glucuronidation capacity compared to humans [3] [6]. Crucially, rodents lack functional equivalents to human UGT1A8 and UGT1A10, resulting in altered metabolite profiles: murine models produce negligible Q3GA but favor quercetin 3-O-glucoside and sulfated derivatives. Studies using humanized UGT1A1 mice (hUGT1A1ᴳᴵ) confirm that intestinal expression of human UGT1A1 enhances Q3GA synthesis and reduces toxin susceptibility, whereas liver-specific expression (hUGT1A1ᴴᴱᴾ) fails to protect against intestinal injury due to deficient enteric metabolism [5] [10]. These differences underscore the necessity of human-relevant systems for predicting Q3GA pharmacokinetics.
Table 3: Interspecies Comparison of Q3GA Biosynthesis
Metabolic Feature | Humans | Rats | Mice |
---|---|---|---|
Primary Hepatic UGTs | UGT1A1, UGT1A9 | UGT1A5, UGT2B1 | UGT1A1, UGT1A9 |
Intestinal UGTs | UGT1A7, UGT1A8, UGT1A10 | UGT1A7, UGT2B2 | UGT1A1, UGT2B35 |
Dominant Quercetin Metabolite | Q3GA (3-O-glucuronide) | Quercetin 3-O-glucoside | Quercetin 3-sulfate |
Intestinal Q3GA Vmax | 128 ± 18 pmol/min/mg | 42 ± 9 pmol/min/mg | 37 ± 7 pmol/min/mg |
Humanized Model Efficacy | N/A | Partial Q3GA production | High Q3GA in hUGT1A1ᴳᴵ mice |
Data from microsomal assays and transgenic models [3] [5] [6]
Key Implications for Research:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: